Home > Products > Building Blocks P10917 > 2-(4-(Trifluoromethyl)phenyl)morpholine
2-(4-(Trifluoromethyl)phenyl)morpholine - 62243-72-5

2-(4-(Trifluoromethyl)phenyl)morpholine

Catalog Number: EVT-381959
CAS Number: 62243-72-5
Molecular Formula: C11H12F3NO
Molecular Weight: 231.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“2-(4-(Trifluoromethyl)phenyl)morpholine” is a chemical compound with the CAS Number: 62243-72-5 . It has a molecular weight of 231.22 and its IUPAC name is 2-[4-(trifluoromethyl)phenyl]morpholine .

Synthesis Analysis

The synthesis of 2- and 3-Trifluoromethylmorpholines has been reported in the literature . The synthesis commenced from the commercially available 2-trifluoromethyloxirane . The procedures were scalable, and the products were obtained in multigram quantities .

Molecular Structure Analysis

The molecular structure of “2-(4-(Trifluoromethyl)phenyl)morpholine” is represented by the linear formula C11H12F3NO . The InChI code for this compound is 1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15H,5-7H2 .

Physical And Chemical Properties Analysis

“2-(4-(Trifluoromethyl)phenyl)morpholine” is a white solid . It has a molecular weight of 231.22 .

7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One

Compound Description: This compound represents a quinazoline derivative synthesized as part of research on nitrogen-containing heterocyclic compounds with potential biological activity []. The study highlights the synthesis process and structural confirmation of this compound.

Ethyl 1-[2-(morpholin-4-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate

Compound Description: This research paper delves into the crystal structure of this benzimidazole derivative, highlighting its conformational details and intermolecular interactions within the crystal lattice [].

2-(R)-(1-(R)-3, 5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine

Compound Description: This complex morpholine acetal acts as a potent human NK-1 receptor antagonist []. It exhibits long-lasting effects in blocking Substance P, making it a potential therapeutic candidate for various conditions including pain, emesis, and psychiatric disorders.

{3- [2 (r) - [(1r) -1- [3,5- bis (trifluoromethyl) phenyl] ethoxy] -3 (s) - (4-fluorophenyl) morpholin-4-yl] methyl ] -5-oxo-4,5-dihydro - [, , ] -triazol-l-yl} phosphonic acid

Compound Description: This phosphonic acid derivative is identified as a potent Substance P (neurokinin-1) receptor antagonist []. The research focuses on its potential therapeutic use in treating emesis and inflammatory diseases.

2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-5(-oxo-1H,4H-1,2,4-triazolo)methylmorpholine

Compound Description: This compound is a tachykinin receptor antagonist with therapeutic potential in treating central nervous system disorders, inflammatory diseases, pain, migraine, asthma, and emesis []. The research focuses on its specific polymorphic form, highlighting its stability and suitability for pharmaceutical formulations.

Compound Description: This compound serves as a key intermediate in the synthesis of aprepitant, a medication used to prevent nausea and vomiting []. The paper details its synthesis process, emphasizing a delicate crystallization-induced diastereomeric transformation step.

4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219)

Compound Description: Compound 9, designated as V-0219, functions as a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) []. This compound shows potential in treating obesity-associated diabetes due to its ability to enhance GLP-1R stimulation, potentate insulin secretion, reduce food intake, and improve glucose handling in preclinical models.

2-(S)-(1-(R)-(3, 5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluoro)phenyl-4-(5-(2-phosphoryl-3-oxo-4H,-1,2,4-triazolo)methylmorpholine, bis(N-methyl-D-glucamine) salt

Compound Description: This compound, a phosphorylated morpholine acetal, acts as a water-soluble prodrug of a potent human NK-1 receptor antagonist []. It effectively inhibits NK-1-mediated inflammation and cisplatin-induced emesis in preclinical models, highlighting its potential as a therapeutic agent.

5-[2(R)-[1(R)-[3,5-bis(trifluoromethyl)phenyl]ethoxyl]-3(S)-(4-fluorophenyl)morpholine-4-ylmethyl]-3,4-dihydro-2H-1,2,4-triazole-3-one

Compound Description: This research focuses on the preparation of two polymorphic forms of aprepitant, a medication used to prevent nausea and vomiting []. The paper outlines the specific methods for obtaining each polymorphic form, emphasizing their potential applications in drug effect research and industrial production.

[2R-2α(R),3α]-2-[1-(3,5-di(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-3-morpholine hydrochloride

Compound Description: This specific morpholine derivative acts as a key intermediate in synthesizing fosaprepitant, which is a prodrug of aprepitant used to prevent nausea and vomiting []. The research focuses on improving the preparation method for this intermediate.

Benzenesulfone derivatives

Compound Description: These compounds are described as potent and selective 5-HT-6 receptor ligands []. They are proposed for the treatment and prophylaxis of central nervous system disturbances.

2-(R)-(1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)-4-(3-(5-oxo-IH,4H-1,2,4-triazolo)methyl-morpholine

Compound Description: This compound is presented as the active pharmaceutical ingredient in novel nanoparticulate pharmaceutical compositions []. These compositions are designed for treating conditions such as depression, anxiety, inflammatory diseases, and emesis, by antagonizing substance P at its receptor site or blocking neurokinin-1 receptors.

4-(4-Methyl-2-(4-(Trifluoromethyl)Phenyl)Thiazole-5-yl) Pyrimidine-2-Amine (JNJ-2482272)

Compound Description: This compound, identified as JNJ-2482272, is classified as a strong aryl hydrocarbon receptor (AhR) activator []. It induces the expression of CYP1A1 and increases CYP1A activity, leading to its own rapid metabolism. This characteristic makes it difficult to maintain sustained exposure for pharmacological and safety assessments.

trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep)

Compound Description: Mavatrep, a benzo[d]imidazole derivative, demonstrates potent TRPV1 antagonist activity []. It effectively blocks capsaicin-induced calcium influx and exhibits efficacy in models of thermal hypersensitivity. Its superior pharmacological and safety profile led to its selection for clinical development as a potential pain treatment.

2,5-difluoro-1,4-phenylene-bis{2-[4-(trifluoromethyl)phenyl]acrylonitrile}

Compound Description: This compound acts as an air-stable n-type organic semiconductor, showing potential for use in organic thin-film transistors (OTFTs) []. It demonstrates high electron mobility and a stable performance, even after prolonged exposure to air.

PBDTTBI and PBDTBBT

Compound Description: These two low band gap conjugated polymers, PBDTTBI and PBDTBBT, incorporate 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole and benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole acceptor units []. These polymers demonstrate potential for use in organic photovoltaics due to their unique optical and electrochemical properties.

(5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl) Methanols

Compound Description: This group of compounds represents novel phytoene desaturase (PDS) inhibitors, potentially useful as herbicides []. These compounds exhibit potent herbicidal activity against various weeds and demonstrate their mechanism of action by inducing PDS mRNA reduction and phytoene accumulation.

4-(Thiophen-2-yl)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,5-benzothiazepine

Compound Description: The research paper focuses on elucidating the crystal structure of this specific benzothiazepine derivative []. It details the conformational characteristics of the molecule and its intermolecular interactions within the crystal lattice.

1-Phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole

Compound Description: The research paper delves into the crystallographic analysis of this benzimidazole derivative, highlighting its molecular geometry and intermolecular interactions within the crystal structure [].

Pyrimethaminium 2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzoate dimethyl sulfoxide monosolvate

Compound Description: This study examines the crystal structure of a solvated molecular salt containing the 2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzoate anion []. The research details the intermolecular interactions and packing arrangements within the crystal lattice.

N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

Compound Description: This compound, part of a series of 1,3,4-thiadiazole derivatives, displays promising anticancer activity []. It demonstrates significant cytotoxicity against the MDA breast cancer cell line, exceeding the potency of the reference drug imatinib.

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound shows potential as a peripheral cannabinoid-1 receptor (CB1R) inverse agonist []. It exhibits significant weight-loss efficacy in diet-induced obese mice, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders.

(2R,4S,5R)-3,4-Dimethyl-5-phenyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-oxazaphospholidine(P—B)borane

Compound Description: This chiral phosphinite borane complex, derived from (2R,4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine and [4-(trifluoromethyl)phenyl]magnesium bromide, is a novel chiral compound []. Its absolute configuration was determined using X-ray crystallography.

3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones

Compound Description: This series of Mannich bases shows potent inhibitory effects against carbonic anhydrases (CAs) and acetylcholinesterase (AChE) []. They are considered potential drug candidates for various conditions, including glaucoma, epilepsy, and Alzheimer's disease.

1-phenyl-3,7-bis(trifluoromethyl)-1,4-dihydro-1,2,4-benzotriazin-4-yl

Compound Description: This benzotriazinyl radical, characterized by X-ray crystallography and SQUID magnetometry, exhibits interesting magnetic properties []. It forms a 1D columnar assembly in the solid state and displays ferromagnetic interactions.

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This peripherally restricted CB1R antagonist exhibits significant weight-loss efficacy in diet-induced obese mice []. Its low blood-brain barrier permeability makes it a promising candidate for treating obesity and related metabolic disorders with reduced risk of central nervous system side effects.

(2E, 6E)-2-({4-hydroxy-3-[morpholin-4-yl-)methyl]phenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one

Compound Description: This compound, a morpholine Mannich base of an asymmetrical mono-carbonyl analog of curcumin (AMAC), was synthesized and evaluated for its antioxidant and anti-inflammatory properties []. Although it showed lower anti-inflammatory activity than the parent compound, its unique structural features make it a valuable addition to the AMAC family.

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide (MK-0767)

Compound Description: MK-0767, a thiazolidinedione-containing compound, acts as a peroxisome proliferator-activated receptor α/γ agonist [, , , , ]. It exhibits complex metabolic pathways involving cytochrome P450 enzymes, methyltransferases, flavin monooxygenases, and esterases. MK-0767 is primarily metabolized by TZD ring opening and subsequent S-methylation and oxidation. It shows species-differential stereoselective oxidation.

Poly(ether imide)s (PEIs) derived from 4-(4-trifluoromethyl)phenyl-2,6-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]pyridine

Compound Description: These fluorinated PEIs, synthesized from a novel diamine monomer, demonstrate excellent thermal stability, good solubility, and low dielectric constants []. They are promising materials for applications requiring high-performance polymers, such as microelectronics and aerospace.

(R)-1-[4-(Trifluoromethyl)phenyl]ethanol

Compound Description: This chiral alcohol serves as a vital pharmaceutical intermediate in synthesizing a chemokine CCR5 antagonist []. A biocatalytic approach using recombinant E. coli enables its efficient preparation with excellent enantioselectivity.

2,4-Dihydro-5-[4-(trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones

Compound Description: This series of novel triazole derivatives, synthesized via microwave irradiation, were subsequently studied for their physicochemical properties, including their pKa values in nonaqueous solvents []. This research provides valuable information about their acidity and potential reactivity.

[(tfmpiq)2Ir(imdzppo)] (2a) and [(tfmpiq)2Ir(idzpo)] (2b)

Compound Description: These iridium(III) complexes, containing the 1-(4-(trifluoromethyl)phenyl)isoquinoline (tfmpiq) ligand, are highly efficient red phosphors []. They exhibit high quantum yields and emit red light, making them suitable candidates for use in organic light-emitting diodes (OLEDs).

3-tert-butyl-7-trifluoromethyl-1,4-dihydro-1-phenyl-1,2,4-benzotriazin-4-yl radical

Compound Description: This novel benzotriazinyl radical, characterized by X-ray crystallography and magnetic susceptibility measurements, exhibits a reversible sharp spin transition []. This unique property arises from its specific molecular packing and intermolecular interactions.

2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Compound Description: This series of compounds exhibits potent serotonin (5-HT1A/5-HT7) receptor affinity and moderate inhibitory activity against phosphodiesterase (PDE4B and PDE10A) []. These compounds, particularly compound 9 (8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione), show promising antidepressant and anxiolytic effects in preclinical models.

1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide (Sch-350634)

Compound Description: Sch-350634 is a potent piperazine-based CCR5 antagonist with excellent oral bioavailability []. It effectively inhibits HIV-1 entry and replication, highlighting its potential as an antiretroviral agent.

Diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates

Compound Description: This series of phosphonate derivatives demonstrates potent α-glucosidase inhibitory activity []. Synthesized through an efficient green chemistry approach, these compounds show potential as therapeutic agents for managing type 2 diabetes by inhibiting carbohydrate digestion and regulating blood glucose levels.

1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives

Compound Description: This series of pyrazoline derivatives, synthesized from chalcones, exhibit potent antioxidant, anti-inflammatory, and antidiabetic activity []. These compounds demonstrate promising inhibitory activity against DPPH and ABTS radicals, lipoxygenase enzyme, and α-glucosidase, respectively.

(E)-4-(2-(6-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-4-Methyl-1,1-Dioxido-1,2,6-Thiadiazinan-2-yl)Acetamido)Adamantan-1-Carboxamide (KR-67607)

Compound Description: KR-67607, a novel selective 11β-HSD1 inhibitor, shows potential in preventing benzalkonium chloride (BAC)-induced dry eye syndrome []. It exhibits protective effects by reducing pro-inflammatory cytokines, reactive oxygen species, and 11β-HSD1 expression, while promoting antioxidant and mucus secretion in preclinical models.

5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines

Compound Description: This series of oxadiazole derivatives demonstrates significant anticancer and antioxidant activities []. Compound 6h, N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, shows potent cytotoxicity against various cancer cell lines, while compound 6i, 4-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol, exhibits promising antioxidant activity.

N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues

Compound Description: This series of hydrazinecarboxamides and related analogs exhibit moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds demonstrating selectivity for AChE []. These compounds also display mild antimycobacterial activity but lack significant cytostatic properties against eukaryotic cell lines.

Overview

2-(4-(Trifluoromethyl)phenyl)morpholine is an organic compound characterized by its unique trifluoromethyl group, which enhances its lipophilicity and biological activity. This compound is classified as a morpholine derivative, which is a cyclic amine known for its diverse applications in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly influences the compound's chemical behavior and interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of 2-(4-(Trifluoromethyl)phenyl)morpholine typically involves several key steps:

  1. Nitration of 2-(trifluoromethyl)aniline: The starting material, 2-(trifluoromethyl)aniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This process introduces a nitro group at the para position relative to the trifluoromethyl group.
  2. Formation of the Morpholine Derivative: The nitrated product is then reacted with morpholine in the presence of a catalyst, such as palladium on carbon, under hydrogenation conditions to yield the final product.

Technical Details

Molecular Structure Analysis

Structure

The molecular formula for 2-(4-(Trifluoromethyl)phenyl)morpholine is C11H11F3N2OC_{11}H_{11}F_3N_2O, with a molecular weight of approximately 276.21 g/mol. The structure features a morpholine ring (a six-membered ring containing one nitrogen atom) attached to a phenyl group that carries a trifluoromethyl substituent.

Data

  • Molecular Weight: 276.21 g/mol
  • Chemical Structure: The trifluoromethyl group enhances the compound's stability and lipophilicity, facilitating its penetration through biological membranes.
Chemical Reactions Analysis

Reactions

2-(4-(Trifluoromethyl)phenyl)morpholine can participate in various chemical reactions:

  1. Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or chemical reducing agents like tin(II) chloride.
  2. Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where it may be replaced by other nucleophiles under appropriate conditions.

Technical Details

  • Common reagents for reduction include hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
  • Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Mechanism of Action

The mechanism of action for 2-(4-(Trifluoromethyl)phenyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively, thus influencing its pharmacological properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or liquid depending on purity and formulation.
  • Solubility: Generally soluble in organic solvents due to its lipophilic nature.

Chemical Properties

  • Stability: The presence of the trifluoromethyl group contributes to the compound's stability under various conditions.
  • Reactivity: Exhibits reactivity typical of morpholine derivatives, including nucleophilic substitution and reduction reactions.

Relevant data from synthesis methods indicate that yields can be optimized through careful control of reaction conditions and purification processes .

Applications

2-(4-(Trifluoromethyl)phenyl)morpholine has significant scientific uses:

  • Pharmaceutical Development: Its unique structural features make it a candidate for developing new drugs targeting various diseases due to its enhanced membrane permeability and potential bioactivity.
  • Agrochemical Applications: Morpholine derivatives are often used in agrochemicals for pest control and plant growth regulation due to their efficacy and stability .

This compound exemplifies the importance of structural modifications in enhancing the functional properties of organic molecules for practical applications across different scientific fields.

Properties

CAS Number

62243-72-5

Product Name

2-(4-(Trifluoromethyl)phenyl)morpholine

IUPAC Name

2-[4-(trifluoromethyl)phenyl]morpholine

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15H,5-7H2

InChI Key

OMFWOWNSVWSVBC-UHFFFAOYSA-N

SMILES

C1COC(CN1)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.